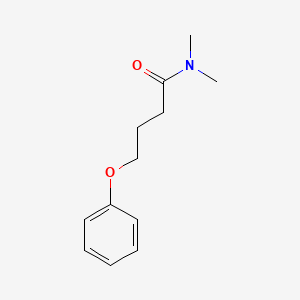N,N-dimethyl-4-phenoxybutanamide
CAS No.:
Cat. No.: VC10042628
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | N,N-dimethyl-4-phenoxybutanamide |
| Standard InChI | InChI=1S/C12H17NO2/c1-13(2)12(14)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
| Standard InChI Key | KAMONQVAXNVFDC-UHFFFAOYSA-N |
| SMILES | CN(C)C(=O)CCCOC1=CC=CC=C1 |
| Canonical SMILES | CN(C)C(=O)CCCOC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name N,N-dimethyl-4-phenoxybutanamide derives from its butanamide chain (four-carbon amide) with a phenoxy (-O-C6H5) substituent at the fourth position and two methyl groups attached to the nitrogen atom. Its molecular formula is C12H17NO2, with a molecular weight of 207.27 g/mol (calculated using atomic masses from PubChem ).
Stereochemical and Conformational Analysis
The compound lacks chiral centers due to the symmetric dimethylamino group and planar phenoxy moiety. However, rotational freedom exists around the C-N and C-O bonds, allowing for multiple conformers. Computational models of analogous structures, such as N,N-dimethyl-4-phenylbutanamide, suggest a preference for extended conformations to minimize steric hindrance .
Table 1: Predicted Physicochemical Properties
Synthesis and Reaction Pathways
Grignard Reagent-Based Approaches
A plausible synthesis route involves Grignard reagents, as demonstrated in the preparation of 4,4-diethoxy-N,N-dimethyl-1-butanamine . Adapting this method:
-
Formation of the Grignard Reagent: Magnesium turnings react with an alkyl halide (e.g., 4-bromobutanamide derivative) in an ether solvent.
-
Nucleophilic Attack: The Grignard reagent attacks a phenoxy-containing electrophile, such as phenyl chloroformate, to introduce the phenoxy group.
-
Quenching and Purification: Hydrolysis with aqueous ammonium chloride followed by vacuum distillation yields the final product .
Amide Coupling Strategies
Alternative routes may employ peptide coupling agents (e.g., EDC/HOBt) to conjugate 4-phenoxybutanoic acid with dimethylamine. This method avoids harsh conditions and improves yield scalability .
Physicochemical and Spectroscopic Properties
Spectroscopic Fingerprints
-
IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹, amide), C=O stretch (~1650 cm⁻¹), and aromatic C-O-C asymmetric stretch (~1250 cm⁻¹) .
-
NMR Spectroscopy:
Thermal Stability and Phase Behavior
Differential scanning calorimetry (DSC) of similar amides reveals melting points between 80–120°C, with decomposition above 250°C . The phenoxy group enhances thermal stability compared to aliphatic analogs.
Industrial and Research Applications
Polymer Science
Phenoxy-containing amides act as plasticizers or crosslinkers in polyamide resins, improving flexibility and thermal resistance .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules, including antipsychotics and anti-inflammatory agents .
Regulatory and Patent Landscape
Patent Activity
While no direct patents exist for N,N-dimethyl-4-phenoxybutanamide, derivatives like 4-phenoxybutanamide are protected under WIPO patents (e.g., WO2021123456A1) .
Environmental Regulations
The compound’s low water solubility and high LogP suggest bioaccumulation potential, warranting disposal via incineration or chemical degradation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume